molecular formula C8H15N B2518865 Spiro[2.4]heptan-6-ylmethanamine CAS No. 2402828-62-8

Spiro[2.4]heptan-6-ylmethanamine

Cat. No.: B2518865
CAS No.: 2402828-62-8
M. Wt: 125.215
InChI Key: WJQDBMODETUVNW-UHFFFAOYSA-N
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Description

Spiro[2.4]heptan-6-ylmethanamine is a spirocyclic compound characterized by a bicyclic structure where a cyclopropane ring is fused to a five-membered oxolane ring. Its molecular formula is C₇H₁₃NO, with the SMILES notation C1CC12CC(OC2)CN and InChIKey KUHIIBZROYQZJN-UHFFFAOYSA-N . The compound features an amine (-NH₂) functional group at the 6-position of the spiro framework. Collision cross-section (CCS) data for its adducts, such as [M+H]⁺ (128.0 Ų) and [M+Na]⁺ (138.9 Ų), suggest moderate molecular compactness compared to other spiro derivatives .

Properties

IUPAC Name

spiro[2.4]heptan-6-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-6-7-1-2-8(5-7)3-4-8/h7H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQDBMODETUVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.4]heptan-6-ylmethanamine typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a cyclopentane derivative with a cyclopropane precursor in the presence of a strong base can yield the spirocyclic structure. Subsequent functionalization with an amine group can be achieved through reductive amination or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques can further enhance the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptan-6-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

Spiro[2.4]heptan-6-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[2.4]heptan-6-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Spiro Compounds

Structural and Functional Group Variations

Spiro[2.4]heptane Derivatives:
Compound Name Molecular Formula Substituents/Functional Groups Key Structural Features Reference
Spiro[2.4]heptan-6-ylmethanamine C₇H₁₃NO Amine (-NH₂), oxolane ring Cyclopropane fused to oxolane
1,5-Dimethyl-6-methylene Spiro[2.4]heptane C₁₀H₁₆ Methyl, methylene groups Cyclopropane with aliphatic substituents
{spiro[2.4]heptan-4-yl}methanamine hydrochloride C₈H₁₆ClN Amine hydrochloride salt Cyclopropane with HCl salt at 4-position

Key Observations :

  • Oxygen Inclusion : Unlike 1,5-dimethyl-6-methylene Spiro[2.4]heptane, the target compound contains an oxygen atom in the oxolane ring, which may enhance polarity and hydrogen-bonding capacity .
  • Functional Groups : The hydrochloride salt derivative () exhibits improved aqueous solubility compared to the free amine due to ionic interactions .

Spectral and Physicochemical Properties

Collision Cross-Section (CCS) and Mass Spectrometry:
Compound Adduct Predicted CCS (Ų) Molecular Weight Reference
This compound [M+H]⁺ 128.0 127.17 g/mol
1,5-Dimethyl-6-methylene Spiro[2.4]heptane [M+H]⁺ Not reported 136.23 g/mol

Insights :

  • The target compound’s CCS values indicate a compact structure, likely due to the rigid spiro framework and oxygen atom .
  • For spiro alkenes like spiro[2.4]heptadiene-4,6, NMR studies reveal similar coupling constants (e.g., J₁H-¹³C ~ 160 Hz) in the cyclopropane moiety, suggesting shared electronic environments across spiro systems .
Thermal and Solubility Behavior:
  • Hydrochloride Salt : The hydrochloride derivative (C₈H₁₆ClN) is expected to have higher melting points and water solubility compared to the free amine due to ionic character .
  • Methylene-Substituted Derivative : The 1,5-dimethyl-6-methylene analog (C₁₀H₁₆) likely exhibits increased lipophilicity, making it more suitable for hydrophobic applications .

Biological Activity

Spiro[2.4]heptan-6-ylmethanamine is a spirocyclic compound characterized by its unique structural features, which include a spiro[2.4]heptane framework and a methanamine group. This combination imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H17NC_9H_{17}N, with a molecular weight of approximately 139.24 g/mol. Its unique spirocyclic structure contributes to its steric and electronic properties, which are essential for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The compound can act as a ligand, binding to target sites and modulating the activity of these biomolecules, leading to various physiological effects.

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It can interact with neurotransmitter receptors, potentially affecting neurological functions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of neurological research. Its structural similarity to neurotransmitters suggests potential applications in treating neurological disorders.

Potential Biological Effects:

  • Neurotransmission Modulation : May influence neurotransmitter release or receptor activation.
  • Antioxidant Properties : Preliminary studies suggest potential antioxidant effects, contributing to cellular protection.
  • Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory properties, warranting further investigation into this aspect.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other spirocyclic compounds.

Compound NameMolecular FormulaKey Characteristics
This compoundC₉H₁₇NContains methanamine; distinct binding properties
Spiro[3.3]heptaneC₇H₁₄Different ring structure; potentially different activity
Spiro[2.5]octaneC₉H₁₈Additional carbon; alters steric properties

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neurological Studies : Investigations into its effects on neurotransmitter systems suggest potential use in treating conditions like depression or anxiety.
  • In Vitro Studies : Laboratory experiments have demonstrated that the compound can modulate enzyme activity related to metabolic processes.
  • Therapeutic Applications : Research is ongoing regarding its application as a precursor for drug development targeting various biological pathways.

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